molecular formula C10H6BrNO2 B14007190 4-Amino-3-bromonaphthalene-1,2-dione CAS No. 7474-85-3

4-Amino-3-bromonaphthalene-1,2-dione

Cat. No.: B14007190
CAS No.: 7474-85-3
M. Wt: 252.06 g/mol
InChI Key: QYDXJQUTTJHGSV-UHFFFAOYSA-N
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Description

1,2-Naphthalenedione,4-amino-3-bromo- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of an amino group at the 4-position and a bromine atom at the 3-position on the naphthalenedione structure. Naphthoquinones are widely distributed in nature and have been studied for their potential therapeutic applications, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of 1,2-Naphthalenedione,4-amino-3-bromo- typically involves the bromination of 1,2-naphthoquinone followed by the introduction of an amino group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines .

Industrial production methods for such compounds often involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

1,2-Naphthalenedione,4-amino-3-bromo- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,2-Naphthalenedione,4-amino-3-bromo- involves its interaction with cellular components, leading to various biological effects. For instance, it has been shown to promote the expansion of CD8+ T cells and limit the development of Th1 and Th17 cells, which are involved in autoimmune responses. This immunomodulatory effect is mediated through the selective reduction of antigen-specific CD4+ cells .

Comparison with Similar Compounds

1,2-Naphthalenedione,4-amino-3-bromo- can be compared with other naphthoquinone derivatives, such as:

The presence of the amino group in 1,2-Naphthalenedione,4-amino-3-bromo- enhances its reactivity and potential for forming hydrogen bonds, which can influence its biological activity and interactions with molecular targets .

Properties

CAS No.

7474-85-3

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

4-amino-3-bromonaphthalene-1,2-dione

InChI

InChI=1S/C10H6BrNO2/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4H,12H2

InChI Key

QYDXJQUTTJHGSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)Br)N

Origin of Product

United States

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